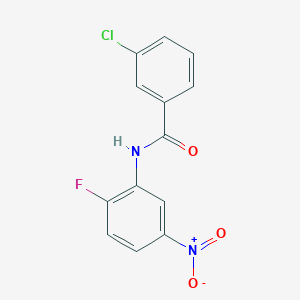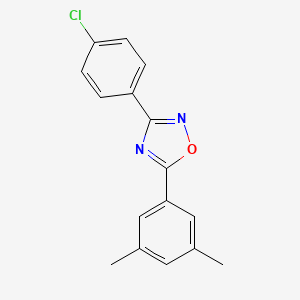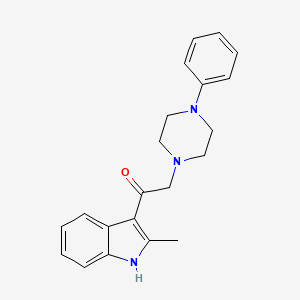
N-(3,4-dimethoxyphenyl)-2,4-difluorobenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis of “3,4-dimethoxyphenyl acetonitrile” involves decarboxylation, aldoxime reaction, and dehydration reaction . Another related compound, “N- [2- (3,4-dimethoxy phenyl)-2-oxo-ethyl]-2- (3,4,5-trimethoxy phenyl) acetamide”, is synthesized through a series of reactions including the addition of various reagents and catalysts .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis of Derivatives for Antiulcer Activities : A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized, including N-(3,4-dimethoxyphenyl)-2,4-difluorobenzamide. These compounds were evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats. Certain derivatives demonstrated significant antiulcer activity, showcasing the potential of this compound in therapeutic applications (Hosokami et al., 1992).
Investigation of Polymorphs in Drug Development : The study of polymorphs of similar compounds, such as N-(3,5-difluorophenyl)-2,4-difluorobenzamide, is crucial in understanding the structural, thermal, and mechanical properties of potential drug candidates. This research contributes to the optimization of pharmaceutical properties and stability of compounds related to this compound (Mondal et al., 2017).
Development of Antiarrhythmic Agents : this compound has been studied in cardiac preparations to explore its potential as an antiarrhythmic agent. The compound exhibited properties such as inhibition of potassium and calcium channels, indicating its possible application in treating cardiac arrhythmias (Bril et al., 1995).
Antioxidant and Neuroprotective Potential
Antioxidant Activities of Phenol Derivatives : Derivatives of (3,4-dimethoxyphenyl)(2-(3,4-dimethoxyphenyl)cyclopent-1-en-1-yl)methanone, a related compound, demonstrated significant antioxidant activities. These molecules, including this compound, could be potent antioxidants with potential therapeutic applications (Artunç et al., 2020).
Neuroprotective Effects Against Oxidative Stress : Studies on analogs of oxyresveratrol, including derivatives of this compound, have shown cytoprotective effects against oxidative stress-induced cell death. These findings indicate the potential of such compounds in neuroprotection and the treatment of neurodegenerative diseases (Hur et al., 2013).
Pharmaceutical Research and Development
Antiulcer Drug Development : Research on derivatives of this compound has led to the discovery of compounds with potent antiulcer activities. These studies contribute to the development of new therapeutic agents for the treatment of gastric and duodenal ulcers (Asano et al., 1990).
Anticancer Research : Compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, structurally related to this compound, have shown potent and selective inhibitory activity against cancer cell lines. This suggests the potential of this compound in anticancer research (Mortimer et al., 2006).
Wirkmechanismus
Target of Action
Related compounds such as 3,4-dimethoxyphenethylamine, an analogue of the major human neurotransmitter dopamine, have been shown to have some activity as a monoamine oxidase inhibitor .
Mode of Action
For instance, 3,4-Dimethoxyphenethylamine, a compound with a similar structure, is known to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters .
Biochemical Pathways
Related compounds such as 3,4-dimethoxyphenethylamine have been found to affect the monoamine oxidase pathway .
Result of Action
Related compounds have been found to inhibit the action of monoamine oxidase, potentially leading to an increase in the levels of certain neurotransmitters .
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-13-6-4-10(8-14(13)21-2)18-15(19)11-5-3-9(16)7-12(11)17/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEMHEHGBRDUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)

![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)

![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)

![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)


![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
